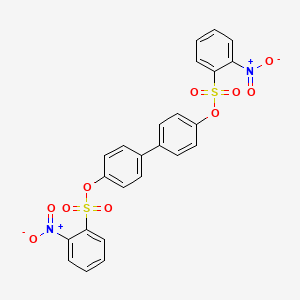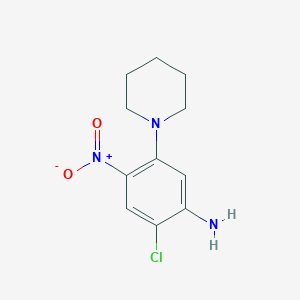
N,N'-butane-1,4-diylbis(3-nitrobenzamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-butane-1,4-diylbis(3-nitrobenzamide): is an organic compound characterized by the presence of two nitrobenzamide groups connected by a butane-1,4-diyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-butane-1,4-diylbis(3-nitrobenzamide) typically involves the reaction of 3-nitrobenzoic acid with butane-1,4-diamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bonds. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N’-butane-1,4-diylbis(3-nitrobenzamide) may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-butane-1,4-diylbis(3-nitrobenzamide) can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.
Major Products:
Reduction: 3-aminobenzamide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and butane-1,4-diamine.
Applications De Recherche Scientifique
Chemistry: N,N’-butane-1,4-diylbis(3-nitrobenzamide) is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of nitrobenzamide derivatives on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors. Research into its pharmacological properties is ongoing.
Industry: In the materials science industry, N,N’-butane-1,4-diylbis(3-nitrobenzamide) can be used in the production of polymers and other advanced materials. Its structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mécanisme D'action
The mechanism of action of N,N’-butane-1,4-diylbis(3-nitrobenzamide) depends on its chemical structure and the specific context in which it is used. In general, the nitro groups can participate in redox reactions, while the amide bonds provide stability and rigidity to the molecule. The compound may interact with molecular targets such as enzymes or receptors, influencing their activity through binding or chemical modification.
Comparaison Avec Des Composés Similaires
N,N’-butane-1,4-diylbis(3-aminobenzamide): A reduced form of the compound with amine groups instead of nitro groups.
N,N’-butane-1,4-diylbis(3-chlorobenzamide): A derivative where the nitro groups are replaced with chloro groups.
N,N’-butane-1,4-diylbis(3-methoxybenzamide): A derivative with methoxy groups instead of nitro groups.
Uniqueness: N,N’-butane-1,4-diylbis(3-nitrobenzamide) is unique due to the presence of nitro groups, which impart distinct chemical reactivity and potential biological activity. The nitro groups can participate in redox reactions and influence the compound’s interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H18N4O6 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-nitro-N-[4-[(3-nitrobenzoyl)amino]butyl]benzamide |
InChI |
InChI=1S/C18H18N4O6/c23-17(13-5-3-7-15(11-13)21(25)26)19-9-1-2-10-20-18(24)14-6-4-8-16(12-14)22(27)28/h3-8,11-12H,1-2,9-10H2,(H,19,23)(H,20,24) |
Clé InChI |
ICSJKSIZTQWPLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCCNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2E,5Z)-5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11704807.png)
![(4Z)-4-[2-(2-chlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704812.png)
![methyl 4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate](/img/structure/B11704819.png)
![2-[(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B11704825.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11704833.png)



![N'-[3-(benzyloxy)benzylidene]isonicotinohydrazide](/img/structure/B11704846.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B11704853.png)
![2-{(2E)-2-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11704866.png)

